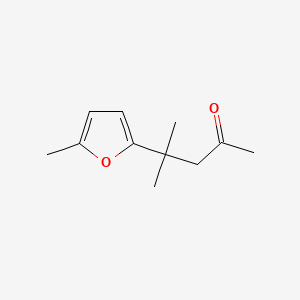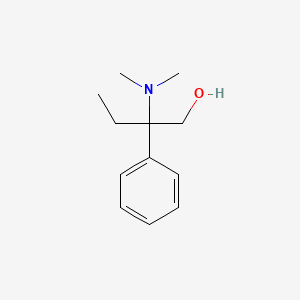
N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide
Vue d'ensemble
Description
“N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” is a compound that contains an amide group (-CONH2), a piperidine ring (a six-membered ring with one nitrogen atom), and an aminophenyl group (a phenyl ring with an amino group attached). The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would be characterized by the presence of the piperidine ring, the amide group, and the aminophenyl group. The spatial arrangement of these groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amide group could undergo hydrolysis, and the amino group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Aromatase Inhibitors in Cancer Therapy
N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives have been investigated as potential aromatase inhibitors. These inhibitors are crucial in estrogen biosynthesis control and can be significant in treating hormone-dependent breast cancer. One study found that certain derivatives exhibited stronger inhibition of human placental aromatase and bovine adrenal desmolase compared to aminoglutethimide, a drug used in breast cancer treatment. This suggests their potential as more effective cancer therapies (Hartmann & Batzl, 1986).
Potential in Pain Management
These compounds have been studied in the context of long-acting analgesia. For example, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has been characterized through spectroscopy and X-ray crystallography to evaluate its potential as a new lead compound for long-acting pain relief (Jimeno et al., 2003).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which include N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives, has been explored for their potential as anticancer agents. Some compounds in this category have demonstrated strong anticancer activities compared to doxorubicin, a commonly used chemotherapy drug (Rehman et al., 2018).
Treatment of Alzheimer’s Disease
Research has been conducted on the synthesis of novel N-substituted derivatives of these compounds to evaluate them as potential drug candidates for Alzheimer’s disease. These studies include enzyme inhibition activity against acetyl cholinesterase, an enzyme associated with Alzheimer’s disease, suggesting their potential role in therapeutic interventions (Rehman et al., 2018).
Phospholipase A2 Inhibitors
These derivatives have also been studied as inhibitors of membrane-bound phospholipase A2. This enzyme is involved in inflammatory responses, and its inhibition can be significant in conditions like myocardial infarction. Some compounds in this category have demonstrated potent inhibitory effects in vitro and reduced myocardial infarction size in animal models, suggesting their potential as therapeutic agents for heart conditions (Oinuma et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-3-piperidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXUNCAOQFLCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388926 | |
| Record name | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |
CAS RN |
738546-03-7 | |
| Record name | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















